11,14,15-theta

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

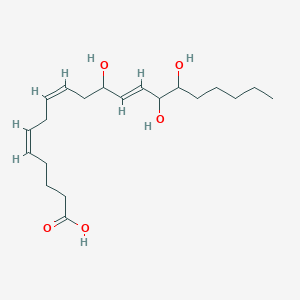

, also known as 11, 14, 15-thet, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, is considered to be an eicosanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, is involved in the nepafenac action pathway, the celecoxib action pathway, the magnesium salicylate action pathway, and the diflunisal action pathway. is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.

11,14,15-trihydroxy-(5Z,8Z,12E)-icosatrienoic acid is a trihydroxyicosatrienoic acid that is (5Z,8Z,12E)-icosatrienoic acid in which the three hydroxy groups are located at positions 11, 14 and 15. It has a role as a mouse metabolite. It is a trihydroxyicosatrienoic acid and a secondary allylic alcohol. It is a conjugate acid of an 11,14,15-trihydroxy-(5Z,8Z,12E)-icosatrienoate(1-).

Scientific Research Applications

Vascular Function and Metabolism

Rabbit aorta can metabolize arachidonic acid via 15-lipoxygenase to form 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which rearranges to form compounds like 11,14,15-THETA. These compounds are vasodilators and could be important regulators of vascular tone. Cytochrome P450 (CYP), especially CYP2J2, in rabbit vascular tissue, may function as a hydroperoxide isomerase converting 15-HPETE to HEETAs and ultimately to 11,14,15-THETAs (Pfister et al., 2003).

Theoretical Physics and Quantum Supermembrane

In theoretical physics, theta series for exceptional groups, which might include structures similar to this compound, have been suggested as a possible description of the eleven-dimensional quantum supermembrane. This involves the construction of minimal representations of underlying Lie groups and the computation of spherical vectors as part of the automorphic theta series (Kazhdan, Pioline, & Waldron, 2001).

Exotic Spectroscopy in Particle Physics

In particle physics, the Theta(+) baryon, possibly related to the this compound structure, is proposed to be a bound state of four quarks and an antiquark. This structure, with correlated ud pairs, offers insights into exotic spectroscopy and could be a significant part of the study of quark interactions (Jaffe & Wilczek, 2003).

Radiocarbon Research and Quantum Physics

In the field of radiocarbon research, mathematical principles of 14C-calibration, which could potentially involve structures similar to this compound, have been linked to concepts in quantum physics like the Fourier transform. This provides a novel approach to understanding chronological properties of archaeological 14C-ages and might have implications for quantum physics interpretations (Weninger & Edinborough, 2020).

Neuroscience and EEG Analysis

In neuroscience, the theta rhythm in EEG analysis is crucial for understanding various neurological conditions and cognitive functions. The role of specific theta frequency bands, such as 11-15 Hz, in disorders like ADHD, and their potential use in diagnostic measures and treatments, are areas of ongoing research (Loo & Makeig, 2012).

Properties

Molecular Formula |

C20H34O5 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(5Z,8Z,12E)-11,14,15-trihydroxyicosa-5,8,12-trienoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-9-13-18(22)19(23)16-15-17(21)12-10-7-5-4-6-8-11-14-20(24)25/h4,6-7,10,15-19,21-23H,2-3,5,8-9,11-14H2,1H3,(H,24,25)/b6-4-,10-7-,16-15+ |

InChI Key |

YCFPVUKKIWMCJK-LTCHCNGXSA-N |

Isomeric SMILES |

CCCCCC(C(/C=C/C(C/C=C\C/C=C\CCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC(C(C=CC(CC=CCC=CCCCC(=O)O)O)O)O |

physical_description |

Solid |

Synonyms |

11,14,15-THET 11,14,15-THETA 11,14,15-trihydroxyeicosa-5,8,12-trienoic acid 11,14,15-trihydroxyeicosatetraenoic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1248513.png)

![Tris[2-(4-aminophenoxy)ethyl]amine](/img/structure/B1248514.png)

![[(2R,4R,5R,10R)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1248518.png)

![Flavanone 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucoside]](/img/structure/B1248521.png)

![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B1248523.png)

![(2S,3R,4S,5S)-2-[[(3R,4S,4aR,6aS,6bR,9S,10S,12aR,14bS)-3,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4-yl]oxy]oxane-3,4,5-triol](/img/structure/B1248528.png)